N-(3,4-dichlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Stability Analysis
Research by (Mary et al., 2022) focused on the vibrational spectroscopic signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They used Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, to characterize the molecule. The study revealed key insights into the stereo-electronic interactions, confirming the stability of the molecule through natural bond orbital analysis.
Synthesis and Antiexudative Activity
Chalenko et al. (2019) explored the synthesis of pyrolin derivatives related to the chemical , specifically 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. Their work, as detailed in (Chalenko et al., 2019), involved synthesizing these compounds and evaluating their antiexudative properties, demonstrating significant efficacy in this context.
Routes to Heterocycles
Samii et al. (1987) investigated the synthesis of heterocycles, such as 1,3,4-oxazoles, through the sulphenylation of unsaturated amides. The study, as reported in (Samii et al., 1987), showed the transformation of unsaturated carboxylic acids and amides into lactones, underlining the versatility of these chemical reactions in producing diverse heterocyclic compounds.
Synthesis and Antimicrobial Studies
Lahtinen et al. (2014) synthesized and characterized various sulfanilamide derivatives, including N-substituted analogs similar to the compound of interest. Their research, outlined in (Lahtinen et al., 2014), focused on examining the crystal structures, thermal properties, and antimicrobial activities of these compounds, contributing to our understanding of their potential pharmaceutical applications.
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles, including compounds structurally related to N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. The study, detailed in (El-Moneim et al., 2011), involved synthesizing these compounds and assessing their biological activities, revealing their potential in cancer treatment.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-5-4-9(7-11(10)17)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUEXKAGHNTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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